槐花黄酮苷

描述

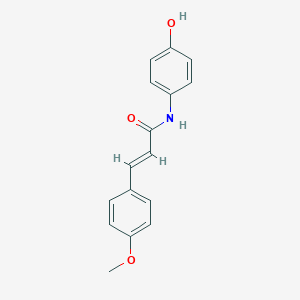

山奈酚-3-O-槐糖苷是一种天然存在的黄酮类糖苷,来源于山奈酚。它存在于多种植物中,包括栽培的人参和藏红花。 该化合物以其显著的生物活性而闻名,包括抗炎、抗氧化和抗肿瘤特性 .

科学研究应用

山奈酚-3-O-槐糖苷具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究黄酮类化合物的化学和反应机理。

生物学: 该化合物被研究以了解其对细胞过程的影响,包括细胞粘附、迁移和屏障完整性.

作用机制

山奈酚-3-O-槐糖苷通过几个分子靶点和途径发挥其作用:

抑制NF-κB活化: 该化合物阻止核因子κB (NF-κB)的活化,NF-κB是一种参与炎症反应的关键转录因子.

抑制TNF-α的产生: 它抑制肿瘤坏死因子-α (TNF-α)的产生,TNF-α是一种促炎细胞因子.

激活AMPK: 该化合物激活AMP活化蛋白激酶 (AMPK),促进自噬和脑源性神经营养因子 (BDNF) 的产生,BDNF具有抗抑郁作用.

生化分析

Biochemical Properties

Sophoraflavonoloside interacts with various enzymes and proteins. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the nervous system . This interaction suggests that Sophoraflavonoloside could potentially be used in the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Cellular Effects

Sophoraflavonoloside has been found to have significant effects on cellular processes. In particular, it has been shown to increase the cellular activity of MC3T3-E1 cells, a type of osteoblast . This suggests that Sophoraflavonoloside could potentially play a role in bone health and the prevention of osteoporosis .

Molecular Mechanism

Sophoraflavonoloside exerts its effects at the molecular level through various mechanisms. For example, it has been found to bind to the active site of AChE, inhibiting its activity . Additionally, it has been shown to interact with the estrogen receptor, suggesting that it may behave as an estrogen-like reagent .

Temporal Effects in Laboratory Settings

The effects of Sophoraflavonoloside have been observed over time in laboratory settings. For instance, it has been shown to significantly increase the cellular activity of MC3T3-E1 cells over time

Metabolic Pathways

Sophoraflavonoloside is involved in the phenylpropanoid metabolic pathway, which leads to the synthesis of flavonoids . It is produced from the intermediate of this pathway, phenylalanine, through a series of enzymatic reactions .

Subcellular Localization

Flavonoid synthase, an enzyme involved in the synthesis of flavonoids, has been found to exist in the nucleus and cytoplasm , suggesting that Sophoraflavonoloside might also be present in these cellular compartments.

准备方法

合成路线和反应条件

山奈酚-3-O-槐糖苷可以通过山奈酚糖苷的酶促水解合成。 例如,山奈酚-7-O-葡萄糖苷和山奈酚-3-O-芸香糖苷可以使用β-葡萄糖苷酶和/或α-L-鼠李糖苷酶水解生成山奈酚 . 另一种方法是使用超声波辅助提取结合大孔树脂纯化,以富集植物来源中的黄酮类化合物含量 .

工业生产方法

山奈酚-3-O-槐糖苷的工业生产通常涉及从植物材料中提取,然后进行纯化过程。 大孔树脂纯化的使用已被证明可以显著提高化合物的产率和纯度 .

化学反应分析

反应类型

山奈酚-3-O-槐糖苷会发生各种化学反应,包括:

氧化: 该反应会导致醌类和其他氧化衍生物的形成。

还原: 还原反应可以将化合物转化为相应的醇类。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种酸和碱。 条件通常涉及受控温度和pH值,以确保所需的反应途径 .

主要形成的产物

相似化合物的比较

山奈酚-3-O-槐糖苷由于其特定的糖苷键和生物活性,在黄酮类糖苷中是独特的。类似的化合物包括:

山奈酚-3-O-芸香糖苷: 山奈酚的另一种糖苷,具有相似但不同的生物活性.

山奈酚-3-O-罗宾糖苷: 以其抗病毒特性而闻名.

山奈酚-3-O-葡萄糖苷: 表现出抗氧化和抗炎活性.

属性

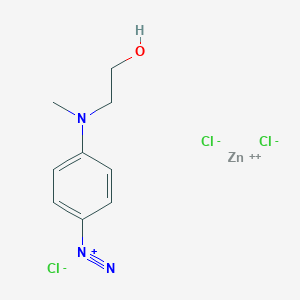

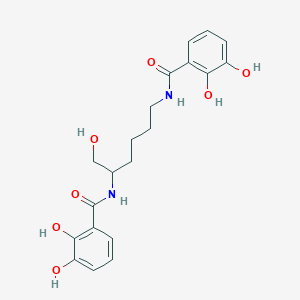

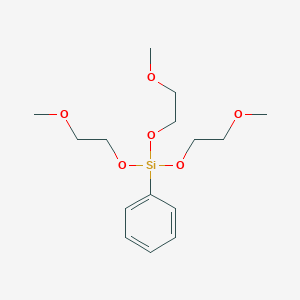

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941769 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-95-5, 30373-88-7 | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHORAFLAVONOLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Kaempferol 3-O-sophoroside has been shown to increase the cellular activity of rat osteoblast MC3T3-E1 cells, promoting cell proliferation, differentiation, and mineralization. [] These effects are significantly compromised by blocking the estrogen receptor signaling pathway with tamoxifen, suggesting that Kaempferol 3-O-sophoroside may act as an estrogen receptor agonist. [] Molecular docking studies further support the interaction between Kaempferol 3-O-sophoroside and the estrogen receptor. []

A: Research indicates that an acetone extract from saffron flowers, in which Kaempferol 3-O-sophoroside is a primary component, significantly enhanced wound closure in a scratch-wound assay using HaCaT cells compared to untreated controls. [] This suggests a potential role for Kaempferol 3-O-sophoroside in promoting wound healing, but further studies are needed to confirm its direct involvement.

A: While Kaempferol 3-O-sophoroside itself did not affect interleukin-8 (IL-8) secretion in TNF-α stimulated HaCaT cells, a saffron flower acetone extract rich in this compound inhibited TNF-α-induced IL-8 secretion comparably to hydrocortisone. [] Interestingly, the same extract increased IL-6 levels in TNF-α-treated cells. [] This suggests a complex interplay between Kaempferol 3-O-sophoroside and inflammatory pathways that warrants further investigation.

A: The molecular formula of Kaempferol 3-O-sophoroside is C27H30O16. [, ] Its molecular weight is 610.51 g/mol.

ANone: Various spectroscopic methods are employed to characterize Kaempferol 3-O-sophoroside, including:

- UV-Vis Spectroscopy: Provides information about the compound's absorption characteristics in the ultraviolet and visible light regions, which can be helpful for identification and quantification. [, , , , , , , , ]

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation. [, , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and connectivity of atoms within the molecule, including 1H NMR and 13C NMR, which are essential for complete structural determination. [, , , , , , , , ]

A: Studies on Chinese cabbage (Brassica rapa L. subsp. chinensis) show that sun drying negatively impacts the levels of Kaempferol 3-O-sophoroside and related flavonoids compared to freeze drying or solar cabinet drying. [] This suggests that controlled drying methods, such as freeze drying or solar cabinet drying, may be preferable for preserving Kaempferol 3-O-sophoroside content in plant materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。